molecular formula C17H17ClN2O2S B2471549 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-85-1

1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2471549
CAS No.: 886903-85-1
M. Wt: 348.85
InChI Key: SWRBQVCLGILYIZ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary therapeutic or diagnostic use. 1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a synthetic small molecule based on the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and drug discovery research . This compound features a 2-chlorobenzyl group at the N1 position and an isopropylsulfonyl moiety at the C2 position of the benzimidazole core. Structural features at these positions are critically important for biological activity; the N1-benzyl substitution is a key structural motif found in several biologically active compounds and approved drugs, known to enhance interaction with various therapeutic targets . Furthermore, the sulfonyl group at C2 is a versatile functional group that can influence the molecule's electronic properties and its ability to act as a hydrogen bond acceptor, which is crucial for binding to enzyme active sites . Benzimidazole derivatives are extensively investigated in scientific research for their diverse pharmacological potential, including as antimicrobial and anti-inflammatory agents . They exert their effects by interacting with a range of biological targets, such as cyclooxygenase (COX) enzymes, cannabinoid receptors, and microbial proteins . The specific substitution pattern on this compound makes it a valuable intermediate or lead compound for researchers developing new therapeutic agents, particularly in the fields of infectious diseases and inflammation . It serves as a key chemical tool for structure-activity relationship (SAR) studies, helping to elucidate how modifications to the benzimidazole core influence potency and selectivity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRBQVCLGILYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 1H-benzo[d]imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Properties/Activities Reference
1-(2-Chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole 2-Chlorobenzyl Enhanced lipophilicity; potential anticancer/antiviral activity -
Enviradine 1-(Isopropylsulfonyl)-6-(1-phenylprop-1-en-1-yl) Antiviral activity (IC~50~ = 25.3 μM)
2-(Butylthio)-1H-benzo[d]imidazole H (thioether at Position 2) Lower polarity; reduced metabolic stability
Lansoprazole Pyridinylmethylsulfinyl Proton pump inhibitor (sulfinyl group)

Key Observations :

  • Thioether derivatives (e.g., 2-(butylthio)-1H-benzo[d]imidazole) exhibit lower polarity, reducing water solubility compared to sulfonyl-containing compounds .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Biological Activity Reference
Target Compound Isopropylsulfonyl Undisclosed (predicted kinase inhibition) -
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole Methylsulfonyl-pyrimidinyl BRAF V600E inhibition (anticancer)
Pantoprazole Dimethoxypyridinylmethylsulfinyl Proton pump inhibitor
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl-pyridinyl Antiulcer activity

Key Observations :

  • Pyrimidinyl-sulfonyl derivatives (e.g., BRAF inhibitors) demonstrate targeted anticancer activity, suggesting structural motifs for kinase inhibition .

Physicochemical Properties

Property Target Compound 2-(Butylthio)-1H-benzo[d]imidazole Enviradine
Molecular Weight ~363 g/mol ~220 g/mol ~415 g/mol
logP (Predicted) ~3.5 ~2.8 ~4.1
Solubility Low (sulfonyl group) Moderate (thioether) Low (bulky groups)

Implications : The target compound’s higher logP suggests better membrane permeability but may require formulation optimization for bioavailability.

Biological Activity

1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H17ClN2O2S
  • Molecular Weight : 348.8 g/mol
  • CAS Number : 886903-96-4

Biological Activity Overview

Benzimidazole derivatives have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific compound under review exhibits potential in various therapeutic areas.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Antitumor Demonstrated cytotoxic effects on cancer cell lines.
Anti-inflammatory Inhibits pro-inflammatory cytokines and pathways.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown the ability to inhibit specific enzymes involved in inflammatory responses and tumor growth, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Modulation of Receptor Activity : The compound may act as a modulator for various neurotransmitter receptors, potentially impacting neurological conditions.
  • Oxidative Stress Reduction : It has been observed to reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antitumor Effects : A study evaluating the cytotoxicity against several cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency .
  • Anti-inflammatory Effects : Research indicated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Table 2: Case Study Results

Study FocusMethodologyKey Findings
Antimicrobial Agar diffusion methodEffective against E. coli and S. aureus
Antitumor MTT assay on cancer cell linesInduced apoptosis with IC50 values < 10 µM
Anti-inflammatory ELISA for cytokine measurementReduced TNF-α and IL-6 levels significantly

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